molecular formula C6H9N3O3 B13900067 ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate

ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13900067
M. Wt: 171.15 g/mol
InChI Key: BBZLWBSSGLIDJE-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol, followed by methylation and subsequent hydroxylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, cyclization, and purification, with careful control of reaction parameters to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria or fungi, leading to their death.

Comparison with Similar Compounds

Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 5-hydroxy-3-methyltriazole-4-carboxylate

InChI

InChI=1S/C6H9N3O3/c1-3-12-6(11)4-5(10)7-8-9(4)2/h10H,3H2,1-2H3

InChI Key

BBZLWBSSGLIDJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NN1C)O

Origin of Product

United States

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